Methyl 3-methyl-1H-pyrazole-4-carboxylate

Regioselective Synthesis N-Alkylation Pyrazole Derivatives

Procure this 3-methyl pyrazole-4-carboxylate to enable regioselective N1-alkylation (3:1 ratio) critical for unambiguous library synthesis, a key advantage over unsubstituted analogs. It is a vital intermediate for synthesizing SDHI fungicide building blocks and PDE4 inhibitor scaffolds, with its optimized LogP (1.17) improving membrane permeability in drug design.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 23170-45-8
Cat. No. B1367142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methyl-1H-pyrazole-4-carboxylate
CAS23170-45-8
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)C(=O)OC
InChIInChI=1S/C6H8N2O2/c1-4-5(3-7-8-4)6(9)10-2/h3H,1-2H3,(H,7,8)
InChIKeyCRMIQSQQCPLMIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 23170-45-8): A 3-Methyl Substituted Pyrazole-4-Carboxylate Building Block for Regioselective Synthesis


Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 23170-45-8) is a heterocyclic compound featuring a pyrazole ring with a methyl substituent at the 3-position and a methyl carboxylate ester at the 4-position [1]. It serves as a versatile building block in organic synthesis, particularly for the construction of pyrazole-containing pharmaceuticals and agrochemicals. The 3-methyl substitution pattern is critical for directing regioselective N-alkylation reactions and modulating physicochemical properties compared to unsubstituted or 5-substituted analogs [2].

Why In-Class Pyrazole-4-Carboxylates Cannot Be Interchanged: The Impact of 3-Methyl Substitution on Regioselectivity and Physicochemical Properties


Substituting the pyrazole-4-carboxylate core with a methyl group at the 3-position (as opposed to the 5-position or leaving it unsubstituted) is not a trivial modification. The 3-methyl group exerts a steric and electronic influence that dramatically alters the outcome of N-alkylation reactions, shifting regioselectivity towards the N1 position with a 3:1 ratio compared to the unpredictable mixtures observed with unsubstituted pyrazoles [1]. Furthermore, this substitution significantly increases lipophilicity (LogP 1.17 vs. 0.20 for the unsubstituted methyl ester) and alters physical properties such as boiling point and density, directly impacting synthetic purification strategies and the compound's suitability as a building block for specific drug or agrochemical scaffolds [2][3].

Quantitative Differentiation of Methyl 3-methyl-1H-pyrazole-4-carboxylate (23170-45-8) Against Key Analogs


Regioselective N1-Alkylation: 3-Methyl Substitution Delivers 3:1 N1/N2 Isomer Ratio vs. Unpredictable Mixtures from Unsubstituted Pyrazoles

Under standard alkylation conditions (K₂CO₃, DMSO), 3-substituted pyrazoles like methyl 3-methyl-1H-pyrazole-4-carboxylate undergo regioselective N1-alkylation with a consistent 3:1 ratio of the less hindered N1 isomer to the N2 isomer, achieving an 85% isolated yield [1]. In contrast, the N-alkylation of unsubstituted pyrazoles typically yields an unpredictable and often inseparable mixture of regioisomers, complicating downstream synthesis and purification [1].

Regioselective Synthesis N-Alkylation Pyrazole Derivatives

Lipophilicity Control: LogP 1.17 for Methyl 3-Methyl-1H-pyrazole-4-carboxylate vs. 0.20 for Unsubstituted Methyl Ester

The target compound exhibits a calculated LogP of 1.17 [1], indicating significantly higher lipophilicity compared to the unsubstituted analog, methyl 1H-pyrazole-4-carboxylate (LogP 0.1963) [2]. This represents an increase of nearly one full log unit.

Physicochemical Properties Lipophilicity Drug Design

Physical Properties: Boiling Point 268.5°C and Density 1.2 g/cm³ Distinguish from Ethyl Ester Analog (BP 280.6°C, Density 1.17 g/cm³)

Methyl 3-methyl-1H-pyrazole-4-carboxylate has a predicted boiling point of 268.5±20.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³ [1]. The closely related ethyl ester analog (CAS 85290-78-4) exhibits a higher boiling point of 280.6±20.0 °C and a slightly lower density of 1.171±0.06 g/cm³ .

Thermodynamics Purification Process Chemistry

Esterification Yield: 57% Yield for Methyl Ester via SOCl₂/Methanol vs. 81% for Ethyl Ester via Ethanol/Acid

Synthesis of methyl 3-methyl-1H-pyrazole-4-carboxylate from 3-methylpyrazole-4-carboxylic acid using thionyl chloride in methanol proceeds with a 57% isolated yield [1]. For comparison, the ethyl ester analog can be prepared from the same acid using ethanol and an acid catalyst in approximately 81% yield .

Synthetic Methodology Esterification Yield Optimization

Industrial Relevance as Fungicide Intermediate: Methyl 3-Methyl-1H-pyrazole-4-carboxylate as Precursor to Isopyrazam and Sedaxane

Derivatives of methyl 3-methyl-1H-pyrazole-4-carboxylate, specifically 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid, are established key intermediates in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides such as Isopyrazam and Sedaxane [1]. The annual production of these fungicides exceeds 30,000 metric tons, underscoring the commercial significance of this chemical scaffold [1].

Agrochemicals Fungicides SDHI Inhibitors

Validated Application Scenarios for Methyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 23170-45-8)


Regioselective Synthesis of N1-Substituted Pyrazoles for Medicinal Chemistry

Employ this compound as a starting material for the regioselective N1-alkylation of pyrazoles under basic conditions (e.g., K₂CO₃-DMSO). The 3-methyl substituent directs the reaction to the less hindered nitrogen, providing a 3:1 ratio of N1 to N2 regioisomers [1]. This predictable selectivity is essential for synthesizing N1-substituted pyrazole libraries for drug discovery programs, avoiding the isomeric mixtures obtained with unsubstituted pyrazoles [1].

Preparation of 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate Derivatives for Agrochemicals

Utilize this compound as a precursor for the multi-step synthesis of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and its esters, which are key building blocks for the large-scale manufacture of SDHI fungicides including Isopyrazam and Sedaxane [1]. The methyl ester group can be selectively manipulated to introduce the difluoromethyl moiety required for biological activity in this important class of crop protection agents.

Development of PDE4 Inhibitor Scaffolds via Pyrazole-4-Carboxylate Core

Leverage the pyrazole-4-carboxylate scaffold as a starting point for designing phosphodiesterase 4 (PDE4) inhibitors. The core structure, when appropriately elaborated, has been shown to interact with the PDE4 active site, and the 3-methyl substitution on the pyrazole ring provides a handle for modulating physicochemical properties such as LogP (1.17 for this compound) to optimize membrane permeability and metabolic stability [1].

Synthesis of Coordination Polymers and Metal-Organic Frameworks Using Pyrazole-4-Carboxylate Ligands

Use methyl 3-methyl-1H-pyrazole-4-carboxylate as a synthon for preparing bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. These semi-rigid ligands, accessed via a two-step process from the corresponding ethyl ester [1], are valuable building blocks for constructing d10 metal coordination polymers with potential applications in gas storage, separation, and catalysis.

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